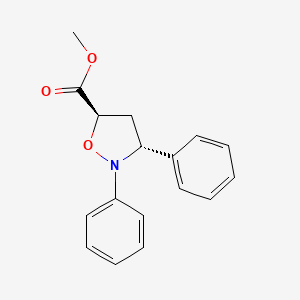
Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound with a unique structure that includes both glycyl and prolyl residues, as well as a diaminomethylidene group attached to the L-ornithine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The diaminomethylidene group is introduced through a specific coupling reaction with the L-ornithine residue.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The use of automated peptide synthesizers can enhance efficiency and reproducibility in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid residues, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other reducible groups within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines.
Aplicaciones Científicas De Investigación
Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include the development of peptide-based drugs and diagnostic agents.
Industry: It may be utilized in the production of specialized biomaterials and as a component in biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
- Glycyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithyl-L-prolyl-L-alanine
- Glycyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithyl-N-[(4-carbamoylcyclohexyl)methyl]-L-
Uniqueness
Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific combination of glycyl and prolyl residues, along with the diaminomethylidene group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
| 506416-16-6 | |
Fórmula molecular |
C15H27N7O5 |
Peso molecular |
385.42 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H27N7O5/c16-7-11(23)20-8-12(24)22-6-2-4-10(22)13(25)21-9(14(26)27)3-1-5-19-15(17)18/h9-10H,1-8,16H2,(H,20,23)(H,21,25)(H,26,27)(H4,17,18,19)/t9-,10-/m0/s1 |
Clave InChI |
WIPGFQLMCHSQEV-UWVGGRQHSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


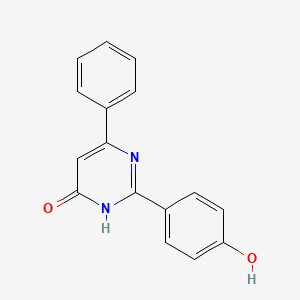
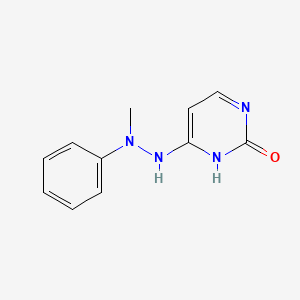

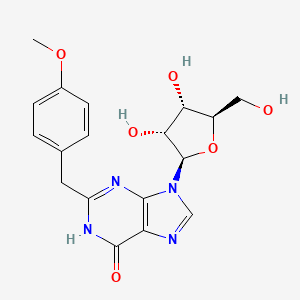

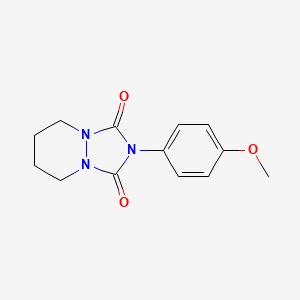
methanone](/img/structure/B12904710.png)

